![molecular formula C27H34O2Si B14294997 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol CAS No. 112667-60-4](/img/structure/B14294997.png)
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups, a methoxy group, and a diphenylsilyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups. This is usually achieved using isobutylene in the presence of an acid catalyst such as sulfuric acid.
Methoxylation: The next step involves the introduction of a methoxy group. This can be done by reacting the intermediate product with methanol in the presence of a base such as sodium methoxide.
Silylation: The final step involves the introduction of the diphenylsilyl group. This is typically achieved by reacting the intermediate product with diphenyldichlorosilane in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in polymers and other materials to prevent degradation due to oxidation.
Mechanism of Action
The antioxidant properties of 2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals after donating a hydrogen atom. The tert-butyl and diphenylsilyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol is unique due to the presence of the methoxy and diphenylsilyl groups, which enhance its antioxidant properties and stability compared to other similar compounds. The combination of these functional groups makes it a highly effective antioxidant in various applications.
Properties
CAS No. |
112667-60-4 |
|---|---|
Molecular Formula |
C27H34O2Si |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[methoxy(diphenyl)silyl]phenol |
InChI |
InChI=1S/C27H34O2Si/c1-26(2,3)20-18-23(27(4,5)6)25(28)24(19-20)30(29-7,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-19,28H,1-7H3 |
InChI Key |
GLUIERQDUQYACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



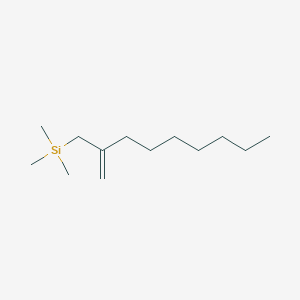
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
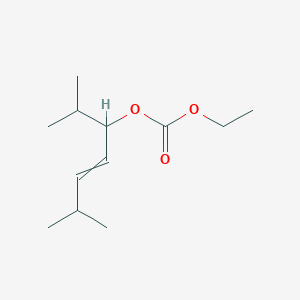



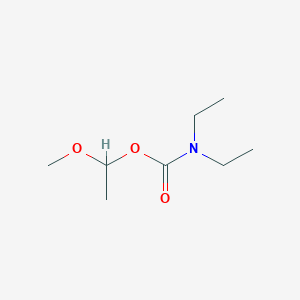
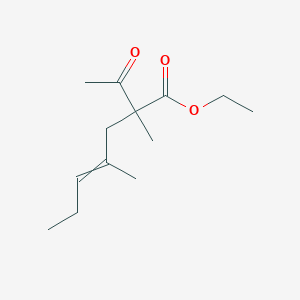
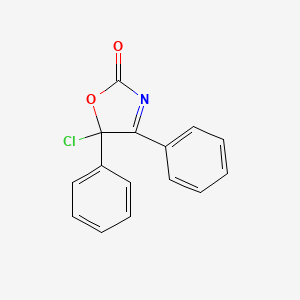
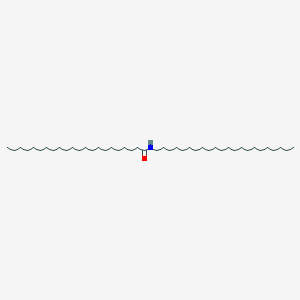

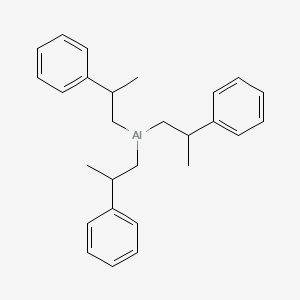
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
